4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound notable for its potential applications in medicinal chemistry. It is classified under the category of thiadiazine derivatives, which are recognized for their diverse biological activities. The compound has a specific CAS number, 893790-35-7, and a molecular weight of 475.3 g/mol, with the molecular formula .
The synthesis of 4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves several steps:
Technical details regarding specific reaction conditions such as temperature, duration, and molar ratios can vary based on the synthetic route chosen.
The molecular structure of 4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features:
Cc1ccc(N2C(=O)N(Cc3cccc(Br)c3)c3ccccc3S2(=O)=O)cc1F .The compound is expected to participate in various chemical reactions typical of thiadiazine derivatives:
The mechanism of action for compounds like 4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide often involves:
Data from studies suggest that similar compounds exhibit significant anti-bacterial and anti-cancer activities due to their ability to disrupt cellular processes .
The physical and chemical properties of 4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include:
These properties are essential for predicting solubility, stability, and reactivity in various environments .
The potential applications of 4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4